(trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane)
Description
(trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) is a bicyclohexane derivative featuring a 2,3-difluoro-4-methoxyphenoxymethyl substituent and a trans,trans stereochemical configuration. This compound is characterized by:
- Molecular formula: Likely C₂₃H₃₂F₂O₂ (inferred from structural analogs in and ).
- Key structural motifs: A rigid bicyclohexane core, a methoxy group, two fluorine atoms on the aromatic ring, and a propyl chain.
- Potential applications: Fluorinated bicyclohexanes are often explored in liquid crystal materials, medicinal chemistry (e.g., antibiotic or antitumor agents), and organic electronics due to their stability and tunable physicochemical properties .
Properties
Molecular Formula |
C23H34F2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2,3-difluoro-1-methoxy-4-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]benzene |
InChI |
InChI=1S/C23H34F2O2/c1-3-4-16-5-9-18(10-6-16)19-11-7-17(8-12-19)15-27-21-14-13-20(26-2)22(24)23(21)25/h13-14,16-19H,3-12,15H2,1-2H3 |
InChI Key |
QFPFTWFAICVDNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)COC3=C(C(=C(C=C3)OC)F)F |
Origin of Product |
United States |
Biological Activity
(trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) is a synthetic organic compound with potential biological activity. Its molecular formula is C23H34F2O2, and it has a molecular weight of 380.5 g/mol. This compound is of interest due to its unique structural features, which may impart specific biological effects.
Molecular Structure:
- Molecular Formula: C23H34F2O2
- Molecular Weight: 380.5 g/mol
- IUPAC Name: 2,3-difluoro-1-methoxy-4-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]benzene
- Canonical SMILES: CCCC1CCC(CC1)C2CCC(CC2)COC3=C(C(=C(C=C3)OC)F)F
Table 1: Chemical Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C23H34F2O2 |
| Molecular Weight | 380.5 g/mol |
| Purity | ≥95% |
| Physical State | Solid |
Anticancer Potential
Research indicates that compounds similar to (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) may exhibit anticancer properties. For instance, derivatives with methoxy and difluoro substituents have shown selective cytotoxicity against various tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Enzyme Inhibition
Studies have demonstrated that certain structural analogs can act as enzyme inhibitors. For example, compounds with similar phenolic structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to strong inhibition . This suggests that (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) could possess similar activities.
Table 2: Inhibitory Activity of Related Compounds
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound A | 157.31 | 46.42 |
| Compound B | 100.00 | 30.00 |
| (trans,trans)-4-(...) | TBD | TBD |
Study 1: Cytotoxicity Evaluation
A study conducted on structurally related compounds found that those with difluoro and methoxy groups exhibited significant cytotoxic effects against HeLa and HepG2 cell lines. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .
Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies on similar compounds revealed that modifications in the cyclohexane structure can enhance bioavailability and metabolic stability. This could be crucial for developing therapeutic agents based on (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) .
Scientific Research Applications
Soluble Epoxide Hydrolase Inhibition
Research indicates that compounds structurally related to (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) demonstrate potent inhibition of soluble epoxide hydrolase. This enzyme plays a crucial role in the metabolism of bioactive lipids, and its inhibition can lead to anti-inflammatory effects and vasodilation.
A study highlighted that trans isomers of similar compounds exhibited low nanomolar to picomolar activity against recombinant human sEH, with one derivative achieving an IC50 value of 1.3 nM. This indicates that such compounds could be developed into therapeutic agents for conditions like hypertension and heart failure due to their ability to enhance the action of epoxyeicosatrienoic acids (EETs) .
Anticancer Potential
The structural features of (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) may also contribute to anticancer activity. Similar compounds have shown selective cytotoxicity against tumorigenic cell lines. The modification of existing compounds to enhance stability and potency could lead to new cancer therapies .
Case Study 1: In Vivo Efficacy
In vivo studies have demonstrated that related compounds with similar structures effectively treated hypotension in murine models challenged with lipopolysaccharides. The high oral bioavailability (98%) of these compounds supports their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of sEH inhibitors has shown that modifications at specific positions on the cyclohexane rings can significantly impact potency and metabolic stability. For instance, incorporating different substituents at the para position on the aromatic ring can enhance binding affinity and selectivity toward sEH .
Comparison with Similar Compounds
Core Structural Variations
The table below compares the target compound with key analogs:
*Note: Molecular weight estimated based on structural analogs.
Functional Group Impact on Properties
Fluorine Substitution: The 2,3-difluoro motif enhances electronegativity and metabolic stability. Fluorinated analogs (e.g., CAS 123560-48-5, CAS 189750-98-9) exhibit increased lipophilicity, improving membrane permeability . In contrast, non-fluorinated analogs (e.g., CAS 174350-08-4 with methyl) show reduced polarity and may have lower bioactivity .
Ethoxy (-OCH₂CH₃): Increases steric bulk and lipophilicity, which may reduce solubility in polar solvents .
Core Rigidity :
- Bicyclohexane cores (target compound, CAS 123560-48-5) provide conformational rigidity, favoring liquid crystalline behavior or stable protein binding. Biphenyl cores (CAS 189750-98-9) offer planar structures with extended π-conjugation, useful in electronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
